molecular formula C7H14O3 B1278469 (+)-tert-Butyl D-lactate CAS No. 68166-83-6

(+)-tert-Butyl D-lactate

Cat. No. B1278469
CAS RN: 68166-83-6
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-RXMQYKEDSA-N
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Description

“(+)-tert-Butyl D-lactate” is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . It is used as a chiral building block in the synthesis of depsipeptides by reaction with amino acid derivatives .


Molecular Structure Analysis

The molecular structure of “(+)-tert-Butyl D-lactate” is represented by the formula C7H14O3 . The exact structure would require more specific information or a visual representation, which is not available in the search results.


Physical And Chemical Properties Analysis

“(+)-tert-Butyl D-lactate” is a crystal in form with a melting point of 38-42 °C. It has an optical activity of [α]20/D +7.3±0.5°, c = 1.7% in methylene chloride. The enantiomeric ratio is ≥99.5:0.5 (GC). It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Implications for Gastrointestinal Diseases

D-lactate is produced in very low amounts in human tissues. However, certain bacteria in the human intestine produce D-lactate . In some gastrointestinal diseases, increased bacterial D-lactate production and uptake from the gut into the bloodstream take place . Excessive accumulation of D-lactate in humans can lead to potentially life-threatening D-lactic acidosis . This metabolic phenomenon is well described in pediatric patients with short bowel syndrome . There is a research need to establish D-lactate as a minimally invasive biomarker in gastrointestinal diseases .

Role in Inflammatory Bowel Disease (IBD)

Further research is needed to better understand the relationship between D-lactate and IBD as well as the potential clinical applications of D-lactate measurement in IBD management .

Role in Brain Function

Research to date has provided novel insights into lactate’s positive role in multiple brain functions and several brain diseases . These canonical function involves learning and memory, cerebral blood flow, neurogenesis and cerebral microangiogenesis, energy metabolism, neuronal activity, and neuroprotection .

Potential Therapy for Brain Diseases

Lactate is competent to be a potential therapy for ameliorating the pathological process of some brain diseases associated with impaired brain function . This includes diabetic encephalopathy, Alzheimer’s disease, stroke, traumatic brain injury, and epilepsy .

Role in Metabolic Mechanisms

The enzyme lactate dehydrogenase (LDH) is widely spread in almost each cell in the body, and its prime function is to convert lactate to pyruvate through oxidation process .

Role in Lactate Transport

Some evidence shows that MCTs can transport D-lactate to inhibit L-lactate out of astrocytes or into neurons despite the Km value of MCTs for D-lactate being far higher than L-lactate . The rate of oxidation of D-lactate in the brain is considerably slower than that of L-lactate due to the rather low expression levels of D-LDH in the brain .

Safety and Hazards

The safety data sheet for “(+)-tert-Butyl D-lactate” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of (+)-tert-Butyl D-lactate, also known as TERT-BUTYL ®-(+)-LACTATE, are proteins in the body that undergo lactylation, a newly proposed epigenetic modification . This compound interacts with these proteins and modifies their function, playing a crucial role in energy metabolism and signaling in tissues under both physiological and pathological conditions .

Mode of Action

(+)-tert-Butyl D-lactate interacts with its targets by driving the lactylation modifications of histone lysine residues, which directly stimulate gene transcription from chromatin . This modification process could be driven by lactate . The increasing lactylation levels require both exogenous and endogenous lactate syntheses .

Biochemical Pathways

The action of (+)-tert-Butyl D-lactate affects several biochemical pathways. It inhibits mitochondrial oxidative phosphorylation and increases glycolysis under hypoxic settings, which increase both intracellular lactate and protein lactation levels . This results in metabolic reorganization and epigenetic modifications, with pleiotropic consequences in several disorders .

Pharmacokinetics

Lactate, the molecule from which it is derived, is known to be rapidly produced during periods of intense exercise and increased atp demand

Result of Action

The action of (+)-tert-Butyl D-lactate has molecular and cellular effects. It has been found to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Its expression level has been demonstrated to be correlated with the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-tert-Butyl D-lactate. Factors such as the excitation of neurons by electrical stimulation, activation of PI3K/Akt pathway by infection, local ischemia, or reperfusion promoting the secretion of inflammatory factors, and deposition of amyloid-β plaques can affect the concentration of lactate and further influence the level of histone lactylation . These factors may have significant implications for the effectiveness of (+)-tert-Butyl D-lactate in different physiological and pathological conditions.

properties

IUPAC Name

tert-butyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449515
Record name (+)-tert-Butyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68166-83-6
Record name (+)-tert-Butyl D-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?

A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using (+)-tert-butyl D-lactate results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in (+)-tert-butyl D-lactate may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.

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